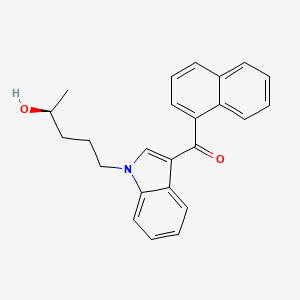

(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound XLR11 N-(4-hydroxypentyl) metabolite is a member of indoles . It has a molecular formula of C21H28FNO2 and a molecular weight of 345.4 g/mol . Another related compound, AB-PINACA 4-Hydroxypentyl metabolite, is known as the Omega minus one-OH metabolite of AB-PINACA . This 4-Hydroxypentyl analog is a major urinary metabolite of AB-PINACA .

Molecular Structure Analysis

The IUPAC name of XLR11 N-(4-hydroxypentyl) metabolite is [1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone . Its InChI is InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 .

Physical And Chemical Properties Analysis

The molecular weight of XLR11 N-(4-hydroxypentyl) metabolite is 345.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 7 . The topological polar surface area is 42.2 Ų .

Applications De Recherche Scientifique

Identification of Metabolites and Differentiation from Other Cannabinoids : Jang et al. (2014) studied the metabolites of JWH-018, including the N-(4-hydroxypentyl) metabolite, to distinguish between the abuse of different synthetic cannabinoids. They found that the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018 could be used to differentiate between AM-2201 and JWH-018 abuse (Jang et al., 2014).

Metabolite Analysis for Forensic Purposes : Emerson et al. (2013) developed a method for detecting metabolites of JWH-018 in urine, including the 4-hydroxypentyl and 5-hydroxypentyl metabolites. This method aids in forensic analysis for individuals suspected of using synthetic cannabinoids (Emerson et al., 2013).

Pharmacological Activity of Metabolites : Seely et al. (2012) investigated the pharmacological activity of a major glucuronidated metabolite of JWH-018, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc), and found that it binds to cannabinoid type 1 receptors (CB1Rs) and acts as a neutral antagonist (Seely et al., 2012).

Toxicological Impact on Human Cell Lines : Couceiro et al. (2016) explored the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. They found that the metabolite caused a significant decrease in cell viability, indicating higher toxicity compared to the parent drug (Couceiro et al., 2016).

Metabolic Profiles in Human and Rat Studies : Hutter et al. (2013) examined the metabolic profiles of JWH-018 and AM-2201 in humans and rats, finding that typical metabolites of JWH-018 can be formed metabolically in humans and that the N-(4-hydroxypentyl) metabolite of JWH-018 is a major metabolite after JWH-018 use (Hutter et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBQQHYZJTRAS-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017694 |

Source

|

| Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |

CAS RN |

1454924-73-2 |

Source

|

| Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)

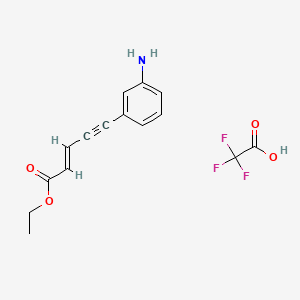

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)